3-(Furan-2-yl)benzylamine hydrochloride
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “3-(Furan-2-yl)benzylamine hydrochloride” are not available, there are related studies on the synthesis of compounds with furan rings . For instance, one method involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . Another method involves the synthesis of ester and amide derivatives containing furan rings (furfural derivatives) under mild synthetic conditions supported by microwave radiation .Scientific Research Applications
Antibacterial Activity
3-(Furan-2-yl)benzylamine hydrochloride: has been studied for its potential in creating new antibacterial agents. Furan derivatives, due to their structural versatility, have been instrumental in the fight against microbial resistance . The compound’s ability to inhibit the growth of both gram-positive and gram-negative bacteria makes it a valuable candidate for developing novel antimicrobial medicines .
Antifungal Applications
The antifungal properties of furan derivatives are also noteworthy. Studies have shown that compounds like 3-(Furan-2-yl)benzylamine hydrochloride can inhibit the growth of yeast-like fungi such as Candida albicans at certain concentrations, indicating its potential as an antifungal agent .
Synthesis of Novel Furan Derivatives
The compound serves as a precursor in the synthesis of a wide array of furan derivatives. These derivatives have diverse applications in medicinal chemistry, ranging from antibacterial to antiviral activities . The synthesis process often involves the creation of novel structures that can lead to the discovery of new drugs.
Pharmaceutical Research
In pharmaceutical research, 3-(Furan-2-yl)benzylamine hydrochloride is utilized for its therapeutic benefits. Furan-containing compounds exhibit a broad spectrum of biological and pharmacological properties, making them suitable for drug development in various disease areas .
Biomass Conversion
The conversion of biomass into valuable chemicals is a growing field of research. Furan derivatives play a significant role in this area, with 3-(Furan-2-yl)benzylamine hydrochloride being a potential intermediate for the synthesis of bio-based materials beyond fuels and plastics .
Development of Chiral Furan Compounds
Chirality is a critical aspect in the efficacy of many drugs. The synthesis of chiral furan compounds using 3-(Furan-2-yl)benzylamine hydrochloride as a starting point is an area of interest. These chiral compounds can have significant implications in the development of new medications with improved selectivity and fewer side effects .
Safety and Hazards
Mechanism of Action
Furan Derivatives
Furan derivatives have taken on a special position in the realm of medicinal chemistry . They exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Synthesis of Furan Derivatives
In 2020, Altintop et al. designed and synthesized a new series of ten 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives in one step via the reaction of 4-cyanophenylhydrazine hydrochloride with 5-arylfurfurals and screened for in-vitro activity against Staphylococcus aureus (NRRL B-767), Listeria .
properties
IUPAC Name |
[3-(furan-2-yl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11;/h1-7H,8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDKBRIPTIZMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CO2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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